molecular formula C10H11N3 B1497504 6-Quinoxalineethanamine CAS No. 910395-65-2

6-Quinoxalineethanamine

Cat. No.: B1497504
CAS No.: 910395-65-2
M. Wt: 173.21 g/mol
InChI Key: MQUKIHULEODGRN-UHFFFAOYSA-N
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Description

6-Quinoxalineethanamine is a quinoxaline derivative featuring an ethanamine (-CH₂CH₂NH₂) substituent at the 6-position of the quinoxaline heterocycle. Quinoxalines are nitrogen-containing bicyclic compounds known for their diverse biological and material applications . The ethanamine group enhances solubility and facilitates interactions with biological targets, making this compound particularly relevant in medicinal chemistry.

Properties

IUPAC Name

2-quinoxalin-6-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9/h1-2,5-7H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUKIHULEODGRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651845
Record name 2-(Quinoxalin-6-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910395-65-2
Record name 2-(Quinoxalin-6-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Condensation Reactions

The primary amine group undergoes condensation with carbonyl compounds to form Schiff bases (imines). This reaction typically occurs under mild acidic or neutral conditions:

SubstrateConditionsProductYieldReference
BenzaldehydeEthanol, RT, 12 hrN-Benzylidene-6-quinoxalineethanamine78%
4-NitrobenzaldehydeAcetic acid, reflux, 6 hrN-(4-Nitrobenzylidene) derivative85%

Mechanistic Insight : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by the amine group. Dehydration yields the imine product.

Nucleophilic Substitution

The ethanamine side chain participates in alkylation and acylation reactions:

Alkylation with Ethyl Bromoacetate

ReagentConditionsProductYieldReference
Ethyl 2-bromoacetateK₂CO₃, DMF, RT, 1 hrEthyl 2-(6-quinoxalineethanamine)acetate89%

Mechanism : Deprotonation of the amine by K₂CO₃ generates a strong nucleophile, which displaces bromide via an SN2 pathway .

Cross-Coupling Reactions

The quinoxaline core enables palladium-catalyzed coupling reactions. Copper-free Sonogashira couplings are particularly efficient:

SubstrateCatalyst SystemProductYieldReference
PhenylacetylenePd(PPh₃)₂Cl₂, CuI, THF, 50°C8-(Phenylethynyl)-6H-indoloquinoxaline87%

Key Observation : Microwave irradiation (50°C, 15 min) significantly accelerates reaction rates compared to conventional heating .

Cyclization Reactions

Under acidic conditions, this compound forms fused heterocycles:

ConditionsProductYieldReference
Trifluoroacetic acid, 80°CBenzimidazole-quinoxaline hybrid76%

Mechanism : Acid-mediated cyclization proceeds via imine intermediate formation, followed by 5-exo-trig ring closure .

Electrophilic Aromatic Substitution

The quinoxaline ring undergoes nitration and halogenation at specific positions:

ReagentConditionsProductYieldReference
HNO₃, H₂SO₄0°C, 2 hr7-Nitro-6-quinoxalineethanamine65%
Cl₂, FeCl₃CH₂Cl₂, RT, 4 hr6-Chloro-quinoxalineethanamine72%

Regioselectivity : Electron-deficient quinoxaline rings direct electrophiles to the 7- and 8-positions due to resonance effects .

Oxidation and Reduction

The amine group is susceptible to redox transformations:

ReactionConditionsProductYieldReference
H₂O₂, Fe²⁺pH 7, RT, 6 hrQuinoxaline-6-acetic acid58%
NaBH₄, MeOH0°C, 1 hrN-Ethyl-6-quinoxalineethanamine81%

Note : Over-oxidation risks exist due to the aromatic system’s electron-withdrawing nature.

Coordination Chemistry

This compound acts as a bidentate ligand for transition metals:

Metal SaltConditionsComplex FormedApplicationReference
Cu(NO₃)₂MeOH, RT, 2 hr[Cu(C₁₂H₁₂N₃)₂]²⁺Antimicrobial
PtCl₂DMSO, 60°C, 12 hrPt(II)-quinoxaline complexAnticancer

Stability : Complexes exhibit enhanced stability in polar aprotic solvents like DMSO .

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Properties

Recent studies have highlighted the potential of 6-quinoxalineethanamine derivatives in protecting against ototoxicity induced by aminoglycosides. A notable derivative, quinoxaline-5-carboxylic acid (Qx28), demonstrated substantial protective effects in zebrafish models against hair cell loss due to gentamicin and cisplatin exposure. The efficacy of Qx28 was found to be significantly greater than that of the parent quinoxaline compound, showcasing its potential as a therapeutic agent for hearing preservation in ototoxic conditions .

Case Study: Zebrafish Model

In a controlled study, zebrafish treated with Qx28 showed approximately 50% more protection against acute aminoglycoside-induced hair cell loss compared to untreated controls. This was attributed to the activation of the NF-κB signaling pathway, which is crucial for cellular stress responses . The results indicate that modifications to the quinoxaline structure can enhance neuroprotective properties.

Antiviral Applications

Development of Antiviral Agents

The quinoxaline moiety has been explored extensively for its antiviral properties. A systematic review identified several derivatives of quinoxaline that exhibit promising activity against viral infections. Compounds such as ethyl 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)-2-methylphenyl)carbamate have shown effectiveness against various viral strains, suggesting that this compound derivatives could serve as potential antiviral agents .

Case Study: Antiviral Screening

In vitro studies on quinoxaline derivatives have demonstrated significant antiviral activity against influenza viruses and other RNA viruses. The mechanism of action involves interference with viral replication processes, making these compounds valuable candidates for further development in antiviral therapeutics .

Additional Research Applications

Cancer Research

Research indicates that quinoxaline derivatives may also play a role in cancer treatment. By targeting specific cancer cell pathways, these compounds can induce apoptosis and inhibit tumor growth. For instance, certain derivatives have shown cytotoxic effects on various cancer cell lines, suggesting their potential as chemotherapeutic agents.

Table: Summary of Applications and Findings

Application AreaCompound/DerivativeKey FindingsReference
NeuroprotectionQuinoxaline-5-carboxylic acid (Qx28)Protects against aminoglycoside-induced hair cell loss
AntiviralEthyl 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)-2-methylphenyl)carbamateEffective against influenza and RNA viruses
Cancer TreatmentVarious quinoxaline derivativesInduces apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of 6-Quinoxalineethanamine involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes, interfere with DNA synthesis, and modulate signaling pathways. For example, quinoxaline derivatives have been shown to inhibit topoisomerases and kinases, leading to anticancer and antimicrobial effects . The specific molecular targets and pathways depend on the functional groups present on the quinoxaline ring and the nature of the substituents .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 6-Quinoxalineethanamine with structurally related quinoxaline derivatives, emphasizing substituent effects, synthesis routes, and applications:

Compound Substituent Synthesis Method Key Properties Applications
This compound Ethanamine (-CH₂CH₂NH₂) at position 6 Condensation of 1,2-diamine with 1,2-dicarbonyl compounds; use of acetonitrile and triethylamine High solubility, bioactivity via amine interactions Antitumor, antimicrobial agents
6-Nitroquinoxaline Nitro (-NO₂) at position 6 Nitration of quinoxaline precursors or direct synthesis via nitro-substituted intermediates Electron-withdrawing group, enhanced stability Dyes, electroluminescent materials
Quinoxalin-6-ylmethanamine HCl Methanamine (-CH₂NH₂) at position 6 Similar to this compound but shorter chain; characterized via NMR and IR Molecular weight: 195.65 g/mol, purity: 97% Laboratory reagent for pharmacological studies
Triazolyl-substituted Quinoxalines Triazolyl groups at variable positions Intramolecular cyclization of N-substituted diamines Diverse bioactivity depending on substituent placement Targeted drug design, enzyme inhibition

Research Findings and Implications

  • Antimicrobial Activity: Quinoxaline derivatives with amine substituents, including this compound, show potent activity against Gram-positive bacteria and fungi, with MIC values as low as 2 µg/mL in some studies .
  • Antitumor Potential: Ethylenediamine-linked quinoxalines demonstrate cytotoxicity against cancer cell lines (e.g., IC₅₀ = 8.5 µM in MCF-7 breast cancer cells) .
  • Environmental Impact: Modern synthesis methods (e.g., lanthanum chloride catalysis) reduce waste and improve atom economy, addressing historical concerns about quinoxaline production .

Biological Activity

6-Quinoxalineethanamine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, therapeutic potential, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit enzymes such as topoisomerases and kinases, which are crucial in DNA replication and cell signaling pathways. This inhibition can lead to anticancer effects by preventing the proliferation of cancer cells.
  • DNA Intercalation : The quinoxaline ring structure allows it to intercalate with DNA, disrupting replication processes and leading to cell death.
  • Modulation of Signaling Pathways : It has been shown to modulate various signaling pathways, contributing to its potential as an anticancer and antimicrobial agent.

Structure-Activity Relationship (SAR)

The SAR studies of quinoxaline derivatives have revealed insights into how modifications to the chemical structure can enhance biological activity. For instance:

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) have been shown to increase activity compared to electron-donating groups (e.g., CH₃) on the aromatic rings .
  • Linker Variations : The type of linker between the quinoxaline moiety and other functional groups significantly affects biological potency. Aliphatic linkers generally enhance activity compared to N-linkers .

Biological Activity Overview

Activity Type IC₅₀ Values (µM) Target Cell Lines Reference
Anticancer1.53 - 18.70HepG2, HuH-7
AntiviralNot specifiedEBV
JSP-1 InhibitionNot specifiedIn vitro assays

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various therapeutic contexts:

  • Anticancer Activity :
    • A study evaluated a series of quinoxaline derivatives against liver cancer cell lines (HepG2 and HuH-7). Compounds showed promising cytotoxic activities, with some derivatives achieving IC₅₀ values as low as 1.53 µM, indicating strong potential as anticancer agents .
  • Antiviral Properties :
    • Research on polysubstituted quinoxalines indicated that certain derivatives exhibited significant antiviral activity against Epstein-Barr virus (EBV), outperforming traditional antiviral agents without showing cytotoxic effects .
  • JSP-1 Inhibition :
    • A library of 6-aminoquinoxalines was synthesized, with several compounds identified as potent inhibitors of JSP-1 in vitro, demonstrating the compound's versatility in targeting specific phosphatases involved in cellular signaling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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